molecular formula C16H18F2N2O3S B3789454 N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide

N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide

Cat. No.: B3789454
M. Wt: 356.4 g/mol
InChI Key: WAVSIHKFHITCME-UHFFFAOYSA-N
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Description

The compound “N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide” is an organic compound containing a pyridine ring, a propanesulfonamide group, and a difluoro-methylphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a difluoro-methylphenoxy group, and a propanesulfonamide group . Techniques such as NMR spectroscopy could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the difluoro-methylphenoxy group, and the propanesulfonamide group . The pyridine ring, for example, is aromatic and can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar propanesulfonamide group could increase its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and the presence of the difluoro group could potentially make it reactive .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various applications .

Properties

IUPAC Name

N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3S/c1-3-9-24(21,22)20-10-12-5-4-8-19-16(12)23-13-7-6-11(2)14(17)15(13)18/h4-8,20H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVSIHKFHITCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=C(N=CC=C1)OC2=C(C(=C(C=C2)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide
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N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide
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N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide
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N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide
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N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide

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